molecular formula C13H25N3S B5741248 N-CYCLOPROPYL-N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA

N-CYCLOPROPYL-N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA

Cat. No.: B5741248
M. Wt: 255.43 g/mol
InChI Key: FEDRISSSMJJJHU-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA is an organic compound with a unique structure that includes a cyclopropyl group and a tetramethyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA typically involves the reaction of cyclopropylamine with 2,2,6,6-tetramethyl-4-piperidone in the presence of a thiourea reagent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of reaction efficiency and product purity. For example, a micro fixed-bed reactor can be used to carry out the reductive amination of starting materials, resulting in high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfenamide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products

Major products formed from these reactions include sulfenamide compounds, amine derivatives, and substituted thiourea derivatives. These products have various applications in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

N-CYCLOPROPYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOPROPYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA is unique due to its combination of a cyclopropyl group and a tetramethyl-substituted piperidine ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-cyclopropyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3S/c1-12(2)7-10(8-13(3,4)16-12)15-11(17)14-9-5-6-9/h9-10,16H,5-8H2,1-4H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDRISSSMJJJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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